molecular formula C8H15NO B1466199 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine CAS No. 944142-47-6

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Cat. No. B1466199
CAS RN: 944142-47-6
M. Wt: 141.21 g/mol
InChI Key: FXUQQEAOOMSXHG-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine is a chemical compound with the molecular formula C8H15NO .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.67 . It is an off-white solid .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Esquivel-Amores et al. (2018) investigated the reaction of dibromo-dihydro-cyclopropa[phenanthrene] with butyllithium in THF, leading to a complex mixture including a pyran derivative. This work documents the trapping of a cyclopropylidene(oid) and its ring-opened allene into a single product, providing insights into the reactivity and potential applications of such structures in synthetic chemistry (Esquivel-Amores et al., 2018).

Synthetic Methodologies for Functional Molecules

  • Research by Eckl et al. (2021) presented a stereoselective, scalable, and metal-free ring-expansion methodology of monocyclopropanated pyrroles and furans, leading to functionalized tetrahydropyridine and dihydro-2H-pyran derivatives. This method, featuring a cyclopropylcarbinyl cation rearrangement, highlights the utility of such compounds in drug synthesis and the construction of complex molecular architectures (Eckl et al., 2021).

Catalysis and Polymerization

  • A study by Ma et al. (2013) developed a mild and efficient strategy for constructing persubstituted bis-tetrahydrofurans and perhydrofuro[2,3-b]pyran derivatives via a [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes, catalyzed by InCl3. This highly diastereoselective process underscores the potential of such compounds in the synthesis of complex organic frameworks (Ma et al., 2013).

Advanced Materials and Ligand Design

  • Choi et al. (2015) reported the synthesis and characterization of zinc(II) and cadmium(II) complexes involving N′-cyclohexyl substituted N,N-bispyrazolyl ligands. The structural analysis revealed tetrahedral and trigonal bipyramidal geometries, with implications for catalysis and material science applications (Choi et al., 2015).

properties

IUPAC Name

1-(oxan-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQQEAOOMSXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined tetrahydro-2H-pyran-4-carbonitrile (1.000 g, 9.00 mmol) and titanium (IV)isopropoxide (2.90 mL, 9.90 mmol) in ether (45.0 mL), then ethylmagnesium bromide (6.60 mL, 19.79 mmol) was added and the reaction was allowed to warm to room temperature for 1 hour. The reaction was stirred for an additional 30 minutes and boron trifluoride etherate (2.280 mL, 18.0 mmol) was added and the reaction was stirred for 2 hours. The reaction was then diluted with 10 mL water and 20 mL 1 N HCl and extracted twice with 200 mL EtOAc. The organic layers were combined and concentrated to afford the title compound (850 mg, 53.5%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
catalyst
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
53.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 2
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 3
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 4
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 5
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 6
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

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